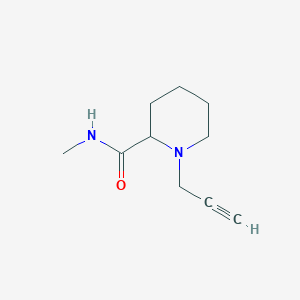

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Descripción general

Descripción

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C10H16N2O It is known for its unique structure, which includes a piperidine ring substituted with a propynyl group and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves the N-alkylation of piperidine derivatives. One common method includes the reaction of N-methylpiperidine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1.1. Enzyme Inhibition

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied for its potential as an inhibitor of various enzymes, notably phospholipase D and monoamine oxidase (MAO). These enzymes play critical roles in lipid metabolism and neurotransmitter degradation, respectively.

- Phospholipase D Inhibition : Research indicates that compounds similar to N-methyl-1-(prop-2-yn-1-yl)piperidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Such inhibition has implications for modulating emotional behavior and could be beneficial in treating mood disorders .

| Enzyme | Compound | IC50 (nM) | Effect |

|---|---|---|---|

| NAPE-PLD | N-methyl derivative | 72 | Decreased NAEs in brain; altered behavior |

| MAO-B | Piperine derivatives | <10 | Antidepressant effects |

1.2. Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Its structural properties allow it to interact with receptors involved in mood regulation and cognitive function.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of N-methyl-1-(prop-2-yn-1-yl)piperidine derivatives is crucial for optimizing their pharmacological properties. Modifications to the piperidine ring and the introduction of various substituents have been shown to significantly affect their potency and selectivity.

2.1. Key Findings from SAR Studies

Research has demonstrated that specific modifications can enhance the inhibitory activity against target enzymes:

- Substituent Variations : The introduction of different alkyl groups or functional groups on the piperidine ring can lead to increased lipophilicity and potency.

| Modification | Effect on Potency |

|---|---|

| Cyclopropylmethylamide | 3-fold increase |

| Hydroxypyrrolidine | 10-fold increase |

3.1. Behavioral Studies in Animal Models

In vivo studies using rodent models have illustrated the behavioral effects of N-methyl derivatives on emotional responses. For instance, administration of these compounds has been linked to reduced anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

3.2. Drug Development Research

Pharmaceutical research has focused on developing formulations that utilize N-methyl derivatives for improved solubility and bioavailability. The exploration of dendrimer-based delivery systems has shown promise in enhancing the therapeutic efficacy of these compounds .

Mecanismo De Acción

The mechanism of action of N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

- N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxylate

- This compound hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a propynyl group and a carboxamide group

Actividad Biológica

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a prop-2-ynyl group and a carboxamide functional group. This unique configuration may enhance its interaction with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. The compound's interaction with key signaling pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .

- CNS Effects : The compound may influence neurotransmitter systems, indicating potential applications in treating central nervous system disorders. Its structural similarities to known psychoactive agents suggest it could modulate mood and behavior .

In Silico Studies

A computer-aided evaluation of piperidine derivatives, including this compound, utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict biological activity. These studies revealed that this compound could interact with various targets such as kinases, proteases, and ion channels .

Pharmacological Predictions

The PASS analysis indicated high probabilities for various pharmacological effects, including:

| Target | Predicted Activity |

|---|---|

| Kinases | High inhibition potential |

| Proteases | Moderate inhibition potential |

| Ion Channels | Significant modulation |

| Neurotransmitter Transporters | Membrane-stabilizing effects |

These predictions align with the observed interactions in experimental settings, suggesting that the compound may serve as a lead for further drug development.

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide | Contains an alkene instead of an alkyne | Potentially different reactivity due to double bond |

| N-Ethylpiperidine | Lacks alkyne functionality | Simpler structure, less steric hindrance |

| 4-Piperidone | Ketone instead of carboxamide | Different pharmacological profile due to carbonyl group |

This compound stands out due to its combination of functional groups and the resulting distinct biological activities.

Propiedades

IUPAC Name |

N-methyl-1-prop-2-ynylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-7-12-8-5-4-6-9(12)10(13)11-2/h1,9H,4-8H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMCGABQZKMPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.